7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazinone core structure. This compound is notable for its potential pharmacological activities, particularly in the realm of anti-inflammatory and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-thienylamine to form an intermediate, which is then cyclized with hydrazine and thiourea to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or thienyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in inflammatory pathways or interfere with the signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-methylbenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 7-[(4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 7-[(4-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
The uniqueness of 7-[(4-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-11-5-3-10(4-6-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-2-1-7-23-14/h1-8H,9H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMDITSWXJPKFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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